butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate
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Overview
Description
Butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate is a complex organic compound with a unique structure It features a benzoate ester linked to a triazatricyclo tetradeca pentaene system, which includes cyano and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate typically involves multiple steps:
Formation of the Triazatricyclo Tetradeca Pentaene Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Cyano and Methyl Groups: These groups are introduced through substitution reactions, where the triazatricyclo core reacts with cyano and methylating agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with specific properties.
Electronics: It can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism by which butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate exerts its effects depends on its application. In drug development, it may interact with specific enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding, while the triazatricyclo core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(5-cyano-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate: Lacks the methyl group, which may affect its reactivity and interactions.
Butyl 4-(5-amino-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate: Contains an amino group instead of a cyano group, altering its chemical properties.
Uniqueness
The presence of both cyano and methyl groups in butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate makes it unique. These groups influence its reactivity and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
butyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate |
InChI |
InChI=1S/C24H20N4O4/c1-3-4-12-32-24(31)16-7-9-18(10-8-16)28-21-19(13-17(14-25)22(28)29)23(30)27-11-5-6-15(2)20(27)26-21/h5-11,13H,3-4,12H2,1-2H3 |
InChI Key |
ZDFVMLZMQMYOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C |
Origin of Product |
United States |
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